molecular formula C9H10O B1676439 3-Ethylbenzaldehyde CAS No. 34246-54-3

3-Ethylbenzaldehyde

Cat. No.: B1676439
CAS No.: 34246-54-3
M. Wt: 134.17 g/mol
InChI Key: LLYXUFQXCNIGDG-UHFFFAOYSA-N
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Description

3-Ethylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H10O. It is characterized by an ethyl group attached to the benzene ring at the meta position relative to the aldehyde group. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylbenzaldehyde can be synthesized through several methods:

    Friedel-Crafts Acylation: This method involves the acylation of ethylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation of 3-Ethyltoluene: This method involves the oxidation of 3-ethyltoluene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the controlled oxidation of 3-ethyltoluene. This process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-ethylbenzoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 3-ethylbenzyl alcohol when using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation Reactions: It can participate in aldol condensation reactions to form larger molecules, often in the presence of a base like sodium hydroxide (NaOH).

    Electrophilic Substitution: The ethyl group on the benzene ring directs electrophilic substitution reactions to the meta position, leading to various substituted products.

Scientific Research Applications

3-Ethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

3-Ethylbenzaldehyde can be compared with other aromatic aldehydes such as benzaldehyde and 4-ethylbenzaldehyde:

    Benzaldehyde: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.

    4-Ethylbenzaldehyde: Has the ethyl group at the para position, which affects its reactivity and the types of products formed in substitution reactions.

Comparison with Similar Compounds

  • Benzaldehyde
  • 4-Ethylbenzaldehyde
  • 2-Ethylbenzaldehyde

3-Ethylbenzaldehyde stands out due to its unique substitution pattern, which influences its chemical behavior and applications.

Properties

IUPAC Name

3-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYXUFQXCNIGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187819
Record name m-Ethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34246-54-3
Record name 3-Ethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34246-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Ethylbenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Ethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-ethylbenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-ethylbenzene (25 g) in dry tetrahydrofuran (350 ml) at −70° C. was treated dropwise with n-butyllithium (59 ml of a 2.5M solution in hexanes) and stirred for 1 hour. N,N-Dimethylformamide (30 ml) was added and the solution was stirred at −70° C. for 1 hour and allowed to warm to room temperature. The reaction mixture was partitioned between saturated ammonium chloride solution and ethyl acetate. The organic phase was washed with 1N hydrochloric acid, dried (MgSO4) and evaporated.
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hexanes
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Synthesis routes and methods II

Procedure details

116.5 Gm. of 1,5-diazabicyclo[3.4.0]nonene-5 is added to 107.5 gm. of m-tolualdehyde and 400 gm. of o-carbomethoxybenzyltriphenylphosphonium bromide in 2000 ml. of acetonitrile. The mixture is refluxed briefly then cooled and the solvent removed under vacuum. The residue is dissolved in chloroform and washed with dilute hydrochloric acid, and the solution dried and evaporated. The product is refluxed for 11 hours in a solution of 111 gm. potassium hydroxide in 1,000 ml. of water and 150 ml. of methanol. The solution is cooled and extracted with chloroform. The aqueous solution is acidified with concentrated hydrochloric acid and extracted with chloroform. The extract is dried and evaporated to give 177.5 gm. (91%) of 3'-methylstilbene-2-carboxylic acid (ca. 60:40 cis:trans). Use of m-ethylbenzaldehyde instead of m-tolualdehyde gives a similar yield of 3'-ethylstilbene-2-carboxylic acid.
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1,5-diazabicyclo[3.4.0]nonene-5
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3'-methylstilbene-2-carboxylic acid
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Add a 1 M solution of diisobutylaluminum hydride in toluene (76 mmol) dropwise to a solution of m-ethylbenzonitrile (38 mmol) in toluene (50 mL) under nitrogen in a dry ice-acetone bath. Stir for 30 minutes then add acetic acid (20 mL) dropwise followed by water (100 mL). Stir the reaction for 2 hours. Separate the layers and extract the aqueous with toluene. Dry the combined organic layers over sodium sulfate, and evaporate to give the title compound (4.5 g, 88% yield). 1HNMR (400.43 MHz, CDCl3): δ 9.97 (s, 1H), 7.69-7.66 (m, 2H), 7.46-7.40 (m, 2H), 2.71 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.5 Hz, 3H).
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88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylbenzaldehyde
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3-Ethylbenzaldehyde
Reactant of Route 4
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3-Ethylbenzaldehyde
Reactant of Route 5
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3-Ethylbenzaldehyde
Customer
Q & A

Q1: Why is 3-ethylbenzaldehyde considered a potential health risk?

A: this compound is a volatile organic compound (VOC) emitted from certain indoor fragrance diffusers. [] Research shows that it can reach concerning concentrations, especially in poorly ventilated spaces. [] This compound is classified as a strong respiratory irritant, posing potential health risks upon inhalation. []

Q2: Has this compound been found in other contexts besides indoor fragrances?

A: Yes, this compound has been identified as a byproduct of 4-chlorobiphenyl thermal decomposition. [] This process, occurring in scenarios like fires and waste combustion, generates various chlorophenols and chlorobenzenes, including this compound. [] These findings highlight the importance of understanding the compound's formation and potential presence in diverse environments.

Q3: How do insects interact with this compound?

A: Studies show that this compound, along with 4-ethylacetophenone, can significantly enhance the attraction of male lacewings (Chrysopa cognata) to nepetalactol. [, ] These compounds are naturally emitted by green pepper plants infested with the cotton aphid (Aphis gossypii). [, ] This suggests that this compound plays a role in attracting beneficial insects like lacewings, which are natural predators of aphids.

Q4: What analytical techniques are used to identify and quantify this compound?

A: Researchers utilize a combination of techniques to study this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is employed to separate and identify the compound within complex mixtures. [, , , ] Additionally, gas chromatography-electroantennographic detection (GC-EAD) is used to assess the response of insect antennae to this compound, confirming its biological activity. [, ]

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